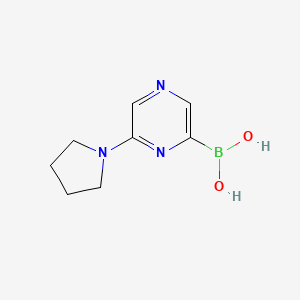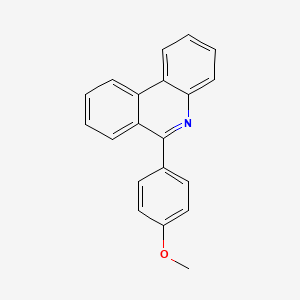
6-(4-Methoxyphenyl)phenanthridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(4-Methoxyphenyl)phenanthridine is a heterocyclic aromatic compound that belongs to the phenanthridine family. This compound is characterized by the presence of a methoxy group attached to the phenyl ring at the 6th position of the phenanthridine structure. Phenanthridines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Methoxyphenyl)phenanthridine can be achieved through various methods. One common approach involves the cyclization of 2-isocyanobiphenyls with hydrazines under visible light-induced aerobic oxidative conditions. This method is metal-free and utilizes eosin B as a photocatalyst . Another method involves the use of iodine-mediated intramolecular sp3 C-H amination of aniline precursors .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis methods mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
6-(4-Methoxyphenyl)phenanthridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the phenanthridine core.
Substitution: The methoxy group and other substituents can be replaced through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure high yields and purity of the products.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of phenanthridinone derivatives, while substitution reactions can yield a variety of substituted phenanthridines with different functional groups.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 6-(4-Methoxyphenyl)phenanthridine involves its interaction with various molecular targets and pathways. For instance, it has been shown to inhibit the activity of DNA topoisomerase I/II, leading to cell cycle arrest and apoptosis in cancer cells . The compound can also interact with mitochondrial membranes, inducing apoptosis through the activation of caspases and the regulation of pro-apoptotic and anti-apoptotic proteins .
Comparison with Similar Compounds
6-(4-Methoxyphenyl)phenanthridine can be compared with other phenanthridine derivatives and benzo[c]phenanthridine alkaloids. Similar compounds include:
Sanguinarine: A benzo[c]phenanthridine alkaloid with significant anticancer and antimicrobial activities.
Chelerythrine: Another benzo[c]phenanthridine alkaloid known for its potent biological activities.
Phenanthridinone: A phenanthridine derivative with various pharmacological properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other similar compounds.
Properties
Molecular Formula |
C20H15NO |
|---|---|
Molecular Weight |
285.3 g/mol |
IUPAC Name |
6-(4-methoxyphenyl)phenanthridine |
InChI |
InChI=1S/C20H15NO/c1-22-15-12-10-14(11-13-15)20-18-8-3-2-6-16(18)17-7-4-5-9-19(17)21-20/h2-13H,1H3 |
InChI Key |
QQXKKZYHUQPJGQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC3=CC=CC=C3C4=CC=CC=C42 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


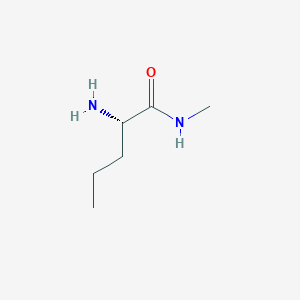
![(3S,3'S)-4,4'-(2-chloropyrido[2,3-d]pyrimidine-4,7-diyl)bis(3-methylmorpholine)](/img/structure/B14115863.png)



![4-[4-(4-chlorophenoxy)anilino]-1H-quinazoline-2-thione](/img/structure/B14115881.png)
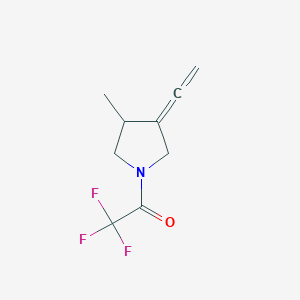
![3-(4-chlorophenyl)-1-(2,5-dimethylbenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14115918.png)

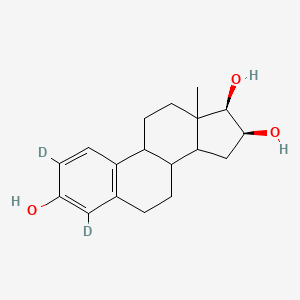

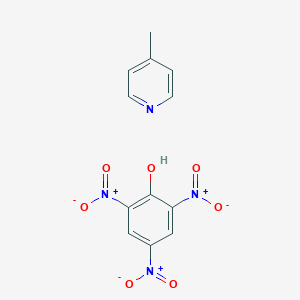
![1-(m-Tolylsulfonyl)-1H-benzo[d]imidazole](/img/structure/B14115947.png)
